Pintulin

Cat. No.:

B1245346

M. Wt:

260.24 g/mol

InChI Key:

ZDTFYABNHWHUNO-UHFFFAOYSA-N

Attention:

For research use only. Not for human or veterinary use.

Description

Pintulin has been reported in Penicillium vulpinum with data available.

isolated from Penicillium vulpinum; structure in first source

isolated from Penicillium vulpinum; structure in first source

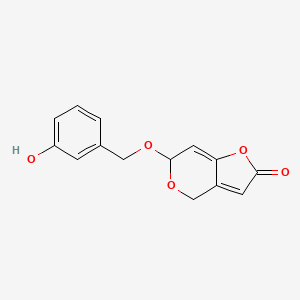

Structure

3D Structure

Interactive Chemical Structure Model

Properties

Molecular Formula |

C14H12O5 |

|---|---|

Molecular Weight |

260.24 g/mol |

IUPAC Name |

6-[(3-hydroxyphenyl)methoxy]-4,6-dihydrofuro[3,2-c]pyran-2-one |

InChI |

InChI=1S/C14H12O5/c15-11-3-1-2-9(4-11)7-17-14-6-12-10(8-18-14)5-13(16)19-12/h1-6,14-15H,7-8H2 |

InChI Key |

ZDTFYABNHWHUNO-UHFFFAOYSA-N |

Canonical SMILES |

C1C2=CC(=O)OC2=CC(O1)OCC3=CC(=CC=C3)O |

Synonyms |

pintulin |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling the Enigma of Pintulin: A Technical Overview of a Sparsely Characterized Isopatulin Derivative

For Immediate Release

Executive Summary

Pintulin is a naturally occurring isopatulin derivative isolated from the fermentation broth of the fungus Penicillium vulpinum.[1] First described in 1996, this compound has been noted for its weak cytotoxic activity against tumor cell lines.[1] Despite its discovery over two decades ago, detailed mechanistic studies on Pintulin are conspicuously absent from publicly available scientific literature. This guide synthesizes the limited existing data on Pintulin and provides a hypothesized mechanism of action based on its structural relationship to the more extensively studied mycotoxin, patulin. Due to the dearth of specific research on Pintulin, this document serves as a foundational overview rather than an exhaustive monograph. The information presented herein is intended to provide a starting point for researchers interested in further investigating this compound.

Introduction to Pintulin

Pintulin is classified as a bridged bicyclo heterocyclic compound and an antineoplastic antibiotic.[1] It was discovered during a screening program for fungal metabolites with anti-tumor activity.[1] While it demonstrated some activity against tumor cells, it was found to be weak, especially when compared to established chemotherapeutic agents like adriamycin.[1]

Physicochemical Properties

Basic information about Pintulin is cataloged in public chemical databases.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₂O₅ | PubChem[2] |

| Molecular Weight | 260.24 g/mol | PubChem[2] |

| IUPAC Name | 6-[(3-hydroxyphenyl)methoxy]-4,6-dihydrofuro[3,2-c]pyran-2-one | PubChem[2] |

| Source Organism | Penicillium vulpinum | PubMed[1] |

Postulated Mechanism of Action

Given the lack of direct experimental evidence for Pintulin's mechanism of action, we can infer a probable mechanism based on its structural similarity to isopatulin and, more broadly, to patulin. The toxicity of patulin is generally attributed to its reactivity with sulfhydryl (-SH) groups and its ability to induce oxidative stress.

Interaction with Thiol Groups

The prevailing hypothesis for the toxicity of patulin, and likely its derivatives, is its ability to form covalent adducts with free thiol groups in proteins and non-protein thiols like glutathione (GSH). This interaction can lead to the inactivation of critical enzymes and disruption of cellular processes.

Caption: Hypothetical interaction of Pintulin with cellular thiols.

Induction of Oxidative Stress

The depletion of intracellular glutathione, a key antioxidant, can lead to an imbalance in the cellular redox state, resulting in oxidative stress. This is characterized by an increase in reactive oxygen species (ROS), which can damage cellular components like DNA, lipids, and proteins.

References

Pintulin: A Technical Guide on its Discovery from Penicillium vulpinum and a Case Study of a Bioactive Congener

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the discovery and origin of Pintulin, a novel isopatulin derivative isolated from the fungus Penicillium vulpinum. While initial reports identified Pintulin as having weak anti-tumor activity, publicly available quantitative data on its biological effects and mechanism of action are limited. To provide a comprehensive resource that fulfills the core requirements of this guide, we present a detailed case study on another well-researched secondary metabolite from P. vulpinum, Patulin. This case study includes quantitative data on its anti-cancer activity, detailed experimental protocols for its isolation, characterization, and bioactivity assessment, and visualizations of its known signaling pathways. This information on Patulin serves as a practical example of the methodologies that can be applied to further investigate Pintulin and other novel compounds from this fungal source.

Introduction: The Fungal Origin of Novel Bioactive Compounds

The genus Penicillium is a well-established source of a diverse array of secondary metabolites with significant therapeutic applications, most notably the discovery of penicillin. Penicillium vulpinum, a species within this genus, has been shown to produce several bioactive compounds. Among these is the novel isopatulin derivative, Pintulin.

Discovery of Pintulin

Pintulin was discovered during a screening program of fungal metabolites for compounds with activity against tumor cell lines.[1] It was isolated from the fermentation broth of Penicillium vulpinum strain F-4148.[1] Initial studies classified Pintulin as an antibiotic and antineoplastic agent, though its activity was reported to be weak compared to adriamycin.[1]

Scope of this Guide

Due to the limited availability of in-depth public data on Pintulin's specific biological activities and mechanisms of action, this guide will first summarize the known information on Pintulin. Subsequently, it will provide a detailed technical overview of a related and well-characterized secondary metabolite from P. vulpinum, Patulin. This case-study approach will provide researchers with the detailed methodologies and data presentation formats requested, using a relevant compound from the same fungal species.

Pintulin: What We Know

Origin and Chemical Identity

-

Source Organism: Penicillium vulpinum F-4148[1]

-

Chemical Class: Isopatulin derivative[1]

-

Molecular Formula: C₁₄H₁₂O₅

Case Study: Patulin - A Bioactive Mycotoxin from Penicillium vulpinum

Patulin is another secondary metabolite produced by Penicillium vulpinum that has been more extensively studied for its biological activities, including its anti-cancer properties.

Quantitative Data Presentation: Anti-Cancer Activity of Patulin

The cytotoxic effects of Patulin have been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values from these studies are summarized in the table below.

| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| A549 | Lung Adenocarcinoma | 8.8 | [2] |

| HeLa | Cervical Cancer | < 4 | [3][4] |

| SW-48 | Colorectal Adenocarcinoma | < 4 | [3][4] |

| MRC-5 | Normal Lung Fibroblast | > 4 | [3][4] |

Experimental Protocols

The following protocol is a composite of methodologies described for the extraction of secondary metabolites from P. vulpinum.

-

Fungal Culture: Penicillium vulpinum is cultured in a suitable liquid medium, such as Potato Dextrose Broth (PDB), and incubated for a period sufficient for secondary metabolite production.[5]

-

Extraction: The culture broth is separated from the mycelia by filtration. The filtrate is then acidified and extracted with an organic solvent, typically ethyl acetate.[5]

-

Concentration: The organic extract is dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield a crude extract.

-

Chromatographic Purification: The crude extract is subjected to bioassay-guided fractionation using chromatographic techniques. This may involve multiple steps, such as column chromatography on silica gel followed by high-performance liquid chromatography (HPLC) to isolate the pure compound.

The structure of the isolated Patulin is confirmed using a combination of spectroscopic methods:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the chemical structure and stereochemistry of the molecule.

The cytotoxic effect of Patulin on cancer cell lines can be determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of Patulin (and a vehicle control) for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Incubation: After the treatment period, the medium is replaced with a fresh medium containing MTT solution, and the plates are incubated to allow the formazan crystals to form.

-

Solubilization and Absorbance Reading: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO), and the absorbance is measured at a specific wavelength using a microplate reader.

-

Data Analysis: The cell viability is calculated as a percentage of the control, and the IC₅₀ value is determined by plotting the cell viability against the compound concentration.

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the known signaling pathways affected by Patulin and a typical experimental workflow.

Caption: Experimental workflow for the isolation and characterization of bioactive compounds.

Caption: Patulin's inhibition of the NF-κB signaling pathway.

Caption: Patulin's inhibitory effect on the Wnt/β-catenin signaling pathway.

Conclusion and Future Directions

Pintulin, a novel isopatulin derivative from Penicillium vulpinum, represents a potential starting point for new drug discovery efforts. However, the currently available public information is insufficient to fully assess its therapeutic potential. The detailed methodologies and signaling pathway analyses presented in this guide for its co-metabolite, Patulin, offer a clear roadmap for the further investigation of Pintulin.

Future research should focus on:

-

Re-isolation and Scale-up: Developing a robust fermentation and purification protocol for Pintulin to obtain sufficient quantities for comprehensive biological evaluation.

-

Quantitative Bioactivity Screening: Performing broad-spectrum screening of Pintulin against a panel of cancer cell lines to determine its IC₅₀ values and identify potential cancer types for which it may have therapeutic relevance.

-

Mechanism of Action Studies: Investigating the molecular targets and signaling pathways affected by Pintulin to understand how it exerts its biological effects.

By applying the principles and protocols outlined in this technical guide, the scientific community can work towards unlocking the full potential of Pintulin and other novel secondary metabolites from the rich biodiversity of the Penicillium genus.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Efficacy of Penicillium limosum Strain AK-7 Derived Bioactive Metabolites on Antimicrobial, Antioxidant, and Anticancer Activity against Human Ovarian Teratocarcinoma (PA-1) Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 4. backend.orbit.dtu.dk [backend.orbit.dtu.dk]

- 5. researchgate.net [researchgate.net]

Pintulin (C₁₄H₁₂O₅): A Technical Guide on its Chemical Structure, Properties, and Potential Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pintulin (C₁₄H₁₂O₅) is a naturally occurring isopatulin derivative isolated from the fermentation broth of the fungus Penicillium vulpinum F-4148.[1] As a member of the mycotoxin family, which includes a wide range of secondary metabolites produced by fungi, Pintulin's biological activities are of significant interest to the scientific community. This technical guide provides a comprehensive overview of the current knowledge on Pintulin, including its chemical structure, physicochemical properties, and putative biological activities. Due to the limited specific research on Pintulin, this document also explores the known biological effects and mechanisms of action of the closely related and more extensively studied mycotoxin, patulin, as well as other metabolites from Penicillium species. This guide aims to serve as a foundational resource for researchers and professionals in drug discovery and development by highlighting potential areas of investigation and providing detailed experimental methodologies for future studies.

Chemical Structure and Properties

Pintulin is a heterocyclic compound with the molecular formula C₁₄H₁₂O₅. Its chemical structure has been elucidated, and its properties have been computationally predicted and are available through public chemical databases.

Chemical Identifiers

| Identifier | Value | Source |

| IUPAC Name | 6-[(3-hydroxyphenyl)methoxy]-4,6-dihydrofuro[3,2-c]pyran-2-one | PubChem[2] |

| SMILES | C1C2=CC(=O)OC2=CC(O1)OCC3=CC(=CC=C3)O | PubChem[2] |

| InChI Key | ZDTFYABNHWHUNO-UHFFFAOYSA-N | PubChem[2] |

| CAS Number | 178946-89-9 | - |

| PubChem CID | 9992742 | PubChem[2] |

Physicochemical Properties

| Property | Value | Unit | Source |

| Molecular Weight | 260.24 | g/mol | PubChem[2] |

| Exact Mass | 260.06847348 | Da | PubChem[2] |

| XLogP3 | 0.7 | PubChem[2] | |

| Hydrogen Bond Donor Count | 1 | PubChem[2] | |

| Hydrogen Bond Acceptor Count | 5 | PubChem[2] | |

| Rotatable Bond Count | 3 | PubChem[2] | |

| Topological Polar Surface Area | 75.9 Ų | PubChem[2] | |

| Heavy Atom Count | 19 | PubChem[2] |

Biological Activity and Potential Therapeutic Relevance

The primary research on Pintulin reported its isolation and noted weak activity against tumor cell lines when compared to adriamycin.[1] While specific details of this anti-tumor activity are not extensively documented, the chemical similarity of Pintulin to other mycotoxins, such as patulin, suggests potential avenues for investigation into its biological effects.

Anti-Tumor Activity (Inferred)

The initial finding of weak anti-tumor activity warrants further investigation.[1] Many natural products, including secondary metabolites from Penicillium species, have been identified as having anti-cancer properties.[3][4] Patulin, a structurally related mycotoxin, has demonstrated dose-dependent inhibition of cancer cell proliferation and induction of apoptosis in various cancer cell lines.[5] It is plausible that Pintulin may exert its anti-tumor effects through similar mechanisms, such as inducing apoptosis, causing cell cycle arrest, or generating reactive oxygen species (ROS).

Other Potential Biological Activities (Inferred)

Mycotoxins produced by Penicillium and Aspergillus species are known to exhibit a wide range of biological activities, which can be both toxic and potentially therapeutic.[6][7] These activities include antimicrobial, antifungal, and immunomodulatory effects. Given its origin, Pintulin could potentially possess some of these properties.

Proposed Mechanisms of Action (Hypothetical)

The precise mechanism of action for Pintulin has not been elucidated. However, based on the known mechanisms of related mycotoxins, several hypotheses can be proposed.

Induction of Apoptosis

A common mechanism of anti-tumor compounds is the induction of programmed cell death, or apoptosis. This could be a potential mechanism for Pintulin's observed activity. A hypothetical signaling pathway for apoptosis induction is presented below.

Caption: Hypothetical apoptotic pathway induced by Pintulin.

Oxidative Stress

Many mycotoxins are known to induce oxidative stress within cells by increasing the production of reactive oxygen species (ROS). This can lead to cellular damage and, ultimately, cell death. It is conceivable that Pintulin could act through a similar mechanism.

Experimental Protocols

Detailed experimental protocols specifically for Pintulin are not available in the public domain. However, based on the initial isolation paper and standard methodologies for similar compounds, the following protocols can be proposed.

Isolation and Purification of Pintulin

This protocol is based on the general methods for isolating secondary metabolites from fungal cultures.

Caption: General workflow for the isolation of Pintulin.

Methodology:

-

Fermentation: Penicillium vulpinum F-4148 is cultured in a suitable liquid medium under optimal conditions for secondary metabolite production.

-

Extraction: The fermentation broth is separated from the mycelia. The broth is then extracted with an organic solvent such as ethyl acetate to partition the secondary metabolites.

-

Concentration: The organic solvent is evaporated under reduced pressure to yield a crude extract.

-

Chromatography: The crude extract is subjected to column chromatography on silica gel, eluting with a gradient of solvents (e.g., hexane and ethyl acetate) to separate the components.

-

Fraction Collection and Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing Pintulin.

-

Final Purification: Fractions containing Pintulin are pooled and further purified using techniques like High-Performance Liquid Chromatography (HPLC) to obtain the pure compound.

-

Structure Elucidation: The structure of the purified compound is confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

In Vitro Anti-Tumor Activity Assay (Proposed)

To evaluate the anti-tumor activity of Pintulin, a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay can be employed.

Methodology:

-

Cell Culture: Human cancer cell lines (e.g., HeLa, SW-48) are cultured in appropriate media and conditions.[5]

-

Treatment: Cells are seeded in 96-well plates and treated with varying concentrations of Pintulin for a specified duration (e.g., 24, 48, 72 hours). A vehicle control (e.g., DMSO) is also included.

-

MTT Addition: After the treatment period, MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan crystals by viable cells.

-

Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or isopropanol).

-

Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: Cell viability is calculated as a percentage relative to the vehicle control. The IC₅₀ (half-maximal inhibitory concentration) value is determined from the dose-response curve.

Future Directions and Conclusion

The current body of knowledge on Pintulin is limited, presenting a significant opportunity for further research. Future studies should focus on:

-

Comprehensive Biological Screening: Evaluating the anti-tumor activity of Pintulin against a broader panel of cancer cell lines and exploring other potential biological activities such as antimicrobial and anti-inflammatory effects.

-

Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways affected by Pintulin to understand how it exerts its biological effects.

-

In Vivo Studies: Assessing the efficacy and safety of Pintulin in animal models to determine its potential for therapeutic development.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing analogs of Pintulin to identify key structural features responsible for its biological activity and to potentially develop more potent and selective compounds.

References

- 1. A new isopatulin derivative pintulin produced by Penicillium vulpinum F-4148 taxonomy, isolation, physico-chemical properties, structure and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pintulin | C14H12O5 | CID 9992742 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. [The genus Penicillium: Ecology, secondary metabolites and biotechnological applications] [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. In vitro antitumor activity of patulin on cervical and colorectal cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mycotoxins’ Toxicological Mechanisms Involving Humans, Livestock and Their Associated Health Concerns: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

Pintulin: A Comprehensive Analysis of its Antitumor Activity in Cancer Cell Lines

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides an in-depth overview of the biological activity of the mycotoxin Patulin, often referred to as Pintulin, in various cancer cell lines. The document synthesizes current research findings, presenting quantitative data, detailed experimental methodologies, and visual representations of the key signaling pathways involved in its anticancer effects.

Abstract

Patulin, a mycotoxin produced by several species of fungi, has demonstrated significant cytotoxic and pro-apoptotic effects against a range of cancer cell lines.[1][2] Its mechanisms of action are multifaceted, primarily involving the induction of oxidative stress, cell cycle arrest, and modulation of critical signaling pathways such as the NF-κB and Wnt pathways.[1][3] This guide consolidates the available data on its efficacy and molecular mechanisms, offering a valuable resource for the cancer research and drug development community.

Quantitative Analysis of Biological Activity

The cytotoxic and pro-apoptotic efficacy of Patulin has been quantified in several studies across various cancer cell lines. The following tables summarize the key findings, including IC50 values and the extent of apoptosis induction.

| Cell Line | Cancer Type | IC50 Value (µM) | Assay | Reference |

| A549 | Lung Adenocarcinoma | 8.8 | Sulforhodamine B (SRB) assay | [1] |

| HeLa | Cervical Cancer | ~4 | MTT Assay (65% inhibition) | [2] |

| SW-48 | Colonic Adenocarcinoma | ~4 | MTT Assay (55% inhibition) | [2] |

| HCT116 | Colon Carcinoma | Not specified | N/A | [3] |

| HEK293 | Embryonic Kidney Cells | Not specified | N/A | [3] |

Table 1: IC50 Values of Patulin in Various Cancer Cell Lines. This table provides a summary of the half-maximal inhibitory concentration (IC50) of Patulin required to inhibit the growth of different cancer cell lines.

| Cell Line | Cancer Type | Treatment Concentration (µM) | Observation | Assay | Reference |

| A549 | Lung Adenocarcinoma | Dose-dependent | Significant increase in Annexin V-marked cells | Annexin V Staining | [1] |

| HeLa | Cervical Cancer | 4 | Highest rate of apoptosis among tested cell lines | BrdU Assay | [2] |

| SW-48 | Colonic Adenocarcinoma | 4 | Significant apoptosis induction | BrdU Assay | [2] |

| HCT116 | Colon Carcinoma | Not specified | Induction of mitochondrial apoptotic pathway | Western Blot (Caspase activation) | [3] |

| HEK293 | Embryonic Kidney Cells | Not specified | Induction of mitochondrial apoptotic pathway | Western Blot (Caspase activation) | [3] |

Table 2: Pro-Apoptotic Effects of Patulin on Cancer Cell Lines. This table details the observed apoptotic effects of Patulin treatment on various cancer cell lines.

Key Signaling Pathways Modulated by Patulin

Patulin exerts its anticancer effects by modulating several critical intracellular signaling pathways. These include the induction of reactive oxygen species (ROS)-mediated endoplasmic reticulum (ER) stress, inhibition of the NF-κB pathway, and suppression of the Wnt signaling pathway.

ROS-Mediated Endoplasmic Reticulum Stress Pathway

Patulin treatment has been shown to induce the production of Reactive Oxygen Species (ROS), leading to endoplasmic reticulum (ER) stress.[3] This stress response activates the unfolded protein response (UPR), characterized by the upregulation of GRP78 and GADD34, splicing of XBP1 mRNA, and increased expression of the pro-apoptotic factor CHOP.[3] Ultimately, this cascade triggers the mitochondrial apoptotic pathway, evidenced by a drop in mitochondrial membrane potential and activation of caspases.[3] The pro-apoptotic proteins Bax and Bak play a crucial role in this process.[3]

Caption: ROS-mediated ER stress pathway induced by Patulin.

NF-κB and Wnt Signaling Pathways

In lung adenocarcinoma cells (A549), Patulin has been identified as a potent inhibitor of the NF-κB pathway.[1] It achieves this by inhibiting the nuclear translocation of the p65 subunit, a key event in NF-κB activation.[1] This inhibition is independent of the degradation of IκBα.[1] Furthermore, Patulin has been shown to inhibit the Wnt signaling pathway, which is often overactivated in lung cancer and associated with poor prognosis and metastasis.[1] The inhibition of these pathways contributes to the observed antiproliferative, pro-apoptotic, and antimigration effects of Patulin.[1]

Caption: Inhibition of NF-κB and Wnt pathways by Patulin.

Detailed Experimental Protocols

This section provides an overview of the key experimental methodologies employed in the cited studies to evaluate the biological activity of Patulin.

Cell Viability Assays

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:

-

Principle: This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells, forming a purple formazan product. The absorbance of the formazan solution is proportional to the number of living cells.

-

Protocol Outline:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of Patulin for a specified duration (e.g., 24, 48, 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

-

2. Sulforhodamine B (SRB) Assay:

-

Principle: This assay is based on the ability of the SRB dye to bind to protein components of cells that have been fixed with trichloroacetic acid (TCA). The amount of bound dye is proportional to the total cellular protein mass.

-

Protocol Outline:

-

Seed and treat cells with Patulin as described for the MTT assay.

-

Fix the cells by adding cold TCA and incubate for 1 hour at 4°C.

-

Wash the plates with water to remove excess TCA.

-

Stain the cells with SRB solution for 30 minutes at room temperature.

-

Wash away the unbound dye with 1% acetic acid.

-

Solubilize the protein-bound dye with a Tris base solution.

-

Measure the absorbance at 510 nm.

-

Apoptosis Assays

1. Annexin V/Propidium Iodide (PI) Staining:

-

Principle: Annexin V is a protein that binds to phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent dye that intercalates with DNA but cannot cross the membrane of live cells. Co-staining allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells.

-

Protocol Outline:

-

Culture and treat cells with Patulin.

-

Harvest the cells and wash them with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Incubate in the dark for 15 minutes at room temperature.

-

Analyze the cells by flow cytometry.

-

2. BrdU (Bromodeoxyuridine) Assay:

-

Principle: This assay measures DNA synthesis during the S-phase of the cell cycle. A decrease in BrdU incorporation is indicative of reduced cell proliferation and can be associated with apoptosis or cell cycle arrest. In the context of the cited study, it was used to assess apoptosis.

-

Protocol Outline:

-

Seed and treat cells with Patulin.

-

Add BrdU to the culture medium and incubate to allow for its incorporation into newly synthesized DNA.

-

Fix the cells and denature the DNA to expose the incorporated BrdU.

-

Add an anti-BrdU antibody conjugated to an enzyme (e.g., peroxidase).

-

Add a substrate that is converted by the enzyme into a colored product.

-

Measure the absorbance to quantify the amount of incorporated BrdU.

-

Western Blotting

-

Principle: This technique is used to detect specific proteins in a sample. It involves separating proteins by size using gel electrophoresis, transferring them to a membrane, and then probing the membrane with antibodies specific to the protein of interest.

-

Protocol Outline:

-

Lyse Patulin-treated and control cells to extract total protein.

-

Determine protein concentration using a standard assay (e.g., BCA assay).

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody against the target protein (e.g., GRP78, CHOP, caspases, p65).

-

Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Add a chemiluminescent substrate and detect the signal using an imaging system.

-

Cell Migration Assay (Wound Healing/Scratch Assay)

-

Principle: This assay assesses the ability of a cell population to migrate and close a "wound" or scratch created in a confluent monolayer.

-

Protocol Outline:

-

Grow cells to a confluent monolayer in a culture plate.

-

Create a scratch or "wound" in the monolayer using a sterile pipette tip.

-

Wash the cells to remove debris.

-

Add fresh medium containing different concentrations of Patulin.

-

Image the wound at the beginning of the experiment (0 hours) and at regular intervals (e.g., 24 hours).

-

Measure the area of the wound at each time point to quantify the rate of cell migration.

-

Caption: General experimental workflow for assessing Patulin's activity.

Conclusion

Patulin demonstrates significant potential as an anticancer agent, exhibiting cytotoxic and pro-apoptotic activities across a variety of cancer cell lines. Its mechanisms of action, involving the induction of ROS-mediated ER stress and the inhibition of key oncogenic signaling pathways like NF-κB and Wnt, provide a strong rationale for further investigation. The data and methodologies presented in this guide offer a comprehensive foundation for researchers and drug development professionals to build upon in the exploration of Patulin and its derivatives as novel cancer therapeutics. Further in-vivo studies are warranted to validate these in-vitro findings and to assess the therapeutic potential of Patulin in a preclinical setting.

References

- 1. Lung Cancer Chemopreventive Activity of Patulin Isolated from Penicillium vulpinum - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In vitro antitumor activity of patulin on cervical and colorectal cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Patulin induces apoptosis through ROS-mediated endoplasmic reticulum stress pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Relationship Between Pintulin and the Mycotoxin Patulin

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the chemical, biosynthetic, and biological relationships between pintulin, a novel isopatulin derivative, and patulin, a well-known mycotoxin. While both compounds share a common biosynthetic precursor, their known biological activities diverge significantly. This document details their chemical structures, biosynthetic pathways, and a comparative analysis of their biological effects, including quantitative data on toxicity and anti-tumor activity. Experimental protocols for key assays and visualizations of relevant biochemical pathways are provided to support further research and drug development efforts.

Introduction

Patulin is a mycotoxin produced by several species of fungi, most notably from the genera Penicillium, Aspergillus, and Byssochlamys.[1][2] It is a common contaminant in rotting apples and apple-derived products, posing a significant food safety concern due to its toxicity.[1][2] Patulin is known to be genotoxic, immunotoxic, and has been associated with a range of adverse health effects.[3] In contrast, pintulin is a more recently discovered natural product, identified as an isopatulin derivative produced by Penicillium vulpinum.[1][4] While structurally related to an intermediate in the patulin biosynthetic pathway, pintulin has been primarily investigated for its potential anti-tumor properties, which are reported to be weak.[1][4] This guide aims to elucidate the intricate relationship between these two compounds, providing a detailed technical resource for researchers in mycotoxicology, natural product chemistry, and drug discovery.

Chemical Structures and Physicochemical Properties

Pintulin and patulin, while related, possess distinct chemical structures that dictate their physicochemical properties and biological activities.

Pintulin

Pintulin (IUPAC name: 6-[(3-hydroxyphenyl)methoxy]-4,6-dihydrofuro[3,2-c]pyran-2-one) is an isopatulin derivative with the molecular formula C₁₄H₁₂O₅ and a molecular weight of 260.24 g/mol .[1] Its structure features the core bicyclic ring system of isopatulin, with a notable substitution of a 3-hydroxyphenylmethoxy group.

Patulin

Patulin (IUPAC name: 4-hydroxy-4H-furo[3,2-c]pyran-2(6H)-one) is a polyketide lactone with the molecular formula C₇H₆O₄ and a molecular weight of 154.12 g/mol .[5][6] It is a white, crystalline powder that is soluble in water and polar organic solvents.[5] The presence of an α,β-unsaturated lactone ring in its structure is a key feature contributing to its reactivity and toxicity.[5]

A summary of the key physicochemical properties of pintulin and patulin is presented in Table 1.

| Property | Pintulin | Patulin |

| IUPAC Name | 6-[(3-hydroxyphenyl)methoxy]-4,6-dihydrofuro[3,2-c]pyran-2-one[1] | 4-hydroxy-4H-furo[3,2-c]pyran-2(6H)-one[5] |

| Molecular Formula | C₁₄H₁₂O₅[1] | C₇H₆O₄[5] |

| Molecular Weight | 260.24 g/mol [1] | 154.12 g/mol [5] |

| Appearance | - | White crystalline powder[5] |

| Solubility | - | Soluble in water and polar organic solvents[5] |

Table 1: Physicochemical Properties of Pintulin and Patulin. This table provides a comparative summary of the key chemical and physical characteristics of pintulin and patulin.

Biosynthetic Relationship

The biosynthetic connection between pintulin and patulin is rooted in the patulin biosynthetic pathway, where isopatulin serves as a common intermediate.[2][7] Patulin biosynthesis is a multi-step process that begins with the condensation of acetyl-CoA and malonyl-CoA to form 6-methylsalicylic acid (6-MSA).[2][8] A series of enzymatic transformations then converts 6-MSA through several intermediates, including isopatulin, to the final product, patulin.[4]

Pintulin, being an isopatulin derivative, is likely a "shunt" metabolite of this pathway. This means that at the isopatulin stage, a diverging enzymatic reaction, likely specific to Penicillium vulpinum, modifies the isopatulin molecule to produce pintulin, thereby diverting it from the main pathway leading to patulin. The exact enzyme responsible for this diversion has not yet been identified.

Caption: Biosynthetic relationship of patulin and pintulin.

Comparative Biological Activity

The structural differences between pintulin and patulin lead to distinct biological activities. Patulin is primarily known for its toxicity, while pintulin has been investigated for its anti-tumor potential.

Toxicity

Patulin exhibits significant toxicity, with reported oral LD₅₀ values in rodents ranging from 20 to 100 mg/kg.[8] Its toxicity is largely attributed to its ability to react with sulfhydryl groups of proteins and other biomolecules, leading to enzyme inhibition and oxidative stress.[8][9] To date, there are no published studies on the toxicity of pintulin. However, the modification of the core isopatulin structure may alter its reactivity and toxic potential. Comparative toxicity studies are warranted to assess the safety profile of pintulin.

| Compound | Species | Route of Administration | LD₅₀ |

| Patulin | Mouse | Oral | 29 mg/kg[10] |

| Patulin | Rat | Oral | 20-100 mg/kg[8][9] |

| Pintulin | - | - | Not reported |

Table 2: Acute Toxicity Data (LD₅₀). This table summarizes the available lethal dose 50 (LD₅₀) values for patulin. No toxicity data for pintulin has been reported.

Anti-tumor Activity

| Compound | Cell Line | Assay | IC₅₀ |

| Patulin | HeLa (cervical cancer) | MTT | ~4 µM[11] |

| Patulin | SW-48 (colon cancer) | MTT | ~4 µM[11] |

| Pintulin | - | - | "Weak activity" reported, no quantitative data available[1][4] |

Table 3: In Vitro Anti-tumor Activity. This table presents the half-maximal inhibitory concentration (IC₅₀) values of patulin against selected cancer cell lines. The anti-tumor activity of pintulin is described as weak, with no specific IC₅₀ values reported in the available literature.

Effects on Cellular Signaling Pathways

Patulin has been shown to modulate several key cellular signaling pathways, primarily those involved in stress response and apoptosis. Studies have demonstrated that patulin can activate the p38 mitogen-activated protein kinase (MAPK) and c-Jun N-terminal kinase (JNK) signaling pathways.[1][2] The activation of the p38 pathway, in particular, has been linked to patulin-induced cell death.[1]

There is currently no information available regarding the effects of pintulin on any cellular signaling pathways. This represents a significant knowledge gap and a promising area for future research to understand its mechanism of action, particularly in the context of its observed anti-tumor activity.

Caption: Patulin-induced MAPK/JNK signaling pathway.

Experimental Protocols

This section provides an overview of the methodologies that would be employed for the isolation and characterization of pintulin, as well as for the assessment of the biological activities of both pintulin and patulin.

Isolation and Purification of Pintulin from Penicillium vulpinum

-

Fermentation: Penicillium vulpinum would be cultured in a suitable liquid medium (e.g., potato dextrose broth) under optimal conditions for secondary metabolite production.

-

Extraction: The culture broth would be separated from the mycelium by filtration. The filtrate would then be extracted with an organic solvent such as ethyl acetate.

-

Chromatography: The crude extract would be subjected to a series of chromatographic techniques for purification. This would typically involve silica gel column chromatography followed by high-performance liquid chromatography (HPLC) to isolate pure pintulin.

-

Structure Elucidation: The structure of the purified compound would be confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HMBC, HSQC) and Mass Spectrometry (MS).[3]

Caption: Workflow for pintulin isolation and characterization.

In Vitro Cytotoxicity Assay (MTT Assay)

-

Cell Culture: Human cancer cell lines (e.g., HeLa, SW-48) are cultured in appropriate media and conditions.

-

Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the test compound (pintulin or patulin) for a specified period (e.g., 24, 48, 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

-

Solubilization and Absorbance Reading: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control, and the IC₅₀ value is determined.

Conclusion and Future Directions

Pintulin and patulin, while originating from a shared biosynthetic intermediate, represent a fascinating case of divergent chemical and biological properties. Patulin's established toxicity necessitates its continued monitoring in food products. Pintulin, on the other hand, presents a potential, albeit weak, lead for anti-tumor drug discovery.

Several key areas warrant further investigation:

-

Toxicity of Pintulin: A comprehensive toxicological evaluation of pintulin is crucial to assess its safety profile and for any potential therapeutic development.

-

Quantitative Anti-tumor Activity of Pintulin: Detailed studies are needed to determine the IC₅₀ values of pintulin against a broader panel of cancer cell lines to better characterize its anti-proliferative effects.

-

Mechanism of Action of Pintulin: Elucidating the cellular signaling pathways affected by pintulin will provide insights into its biological activity and potential therapeutic targets.

-

Biosynthesis of Pintulin: Identification of the specific enzyme(s) responsible for the conversion of isopatulin to pintulin in Penicillium vulpinum would provide a more complete understanding of its biosynthesis.

This technical guide provides a solid foundation for researchers to delve deeper into the complex relationship between these two natural products, with the ultimate goal of mitigating the risks associated with patulin and exploring the potential therapeutic applications of pintulin and its derivatives.

References

- 1. Mycotoxin patulin activates the p38 kinase and JNK signaling pathways in human embryonic kidney cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Biosynthesis and Toxicological Effects of Patulin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. tandfonline.com [tandfonline.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Acute toxicity of patulin in mice and rats [agris.fao.org]

Biosynthesis Pathway of Pintulin in Fungi: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct, in-depth research on the specific biosynthesis pathway of pintulin, an isopatulin derivative, is limited in publicly available scientific literature. Pintulin was identified as a new isopatulin derivative from the fermentation broth of Penicillium vulpinum F-4148.[1][2] Given that pintulin is a derivative of isopatulin, its biosynthesis is presumed to follow a pathway highly similar to that of the well-characterized mycotoxin, patulin. This guide, therefore, provides a comprehensive overview of the patulin biosynthesis pathway as a robust proxy for understanding the formation of pintulin. The methodologies and enzymatic steps described herein are foundational for investigating the specific synthesis of pintulin.

Introduction to Patulin Biosynthesis

Patulin is a polyketide mycotoxin produced by several species of fungi, most notably from the genera Aspergillus, Penicillium, and Byssochlamys.[3] The biosynthesis of patulin is a complex process involving a series of approximately 10 enzymatic steps.[3][4] The genes encoding the enzymes for this pathway are typically colocated in a gene cluster.[3][5] In Penicillium expansum, this cluster consists of 15 genes designated as patH, patG, patF, patE, patD, patC, patB, patA, patM, patN, patO, patL, patI, patJ, and patK.[5] A similar gene cluster has been identified in Penicillium griseofulvum.[6]

The Patulin Biosynthetic Pathway

The biosynthesis of patulin begins with the formation of 6-methylsalicylic acid (6-MSA) from acetyl-CoA and malonyl-CoA, catalyzed by a polyketide synthase. A series of subsequent oxidation and reduction reactions lead to the formation of the final product, patulin.[7] The key intermediates and enzymes involved in this pathway are detailed below.

Core Biosynthetic Steps:

-

6-Methylsalicylic acid (6-MSA) synthesis: The pathway initiates with the synthesis of 6-MSA, a reaction catalyzed by 6-methylsalicylic acid synthase (6-MSAS).[3]

-

Conversion of 6-MSA to m-Cresol: This step involves the decarboxylation of 6-MSA.

-

Hydroxylation to Gentisyl alcohol: A hydroxylation step converts the intermediate to gentisyl alcohol.[3]

-

Oxidation to Gentisaldehyde.

-

Further oxidation to Gentisic acid.

-

Formation of Phyllostine.

-

Conversion to Isoepoxydon: Phyllostine is converted to isoepoxydon.

-

Formation of E-Ascladiol: Isoepoxydon is then converted to (E)-ascladiol, a direct precursor to patulin.[8]

-

Final conversion to Patulin.

A summary of the key enzymes and their functions is provided in the table below.

| Enzyme Name | Gene Name | Function in Pathway |

| 6-Methylsalicylic acid synthase | patK | Catalyzes the initial step, forming 6-methylsalicylic acid.[4] |

| 6-Methylsalicylic acid decarboxylase | patG | Decarboxylation of 6-methylsalicylic acid.[3] |

| m-Hydroxybenzyl-alcohol dehydrogenase | patD | Involved in the oxidation of m-hydroxybenzyl alcohol.[3] |

| Isoepoxydon dehydrogenase (IDH) | patI | Catalyzes a key step in the latter part of the pathway.[3][4] |

| Neopatulin synthase | - | Involved in the final steps of patulin formation.[3] |

| Cytochrome P450 monooxygenase | patH | Believed to be involved in two hydroxylation steps.[3] |

Visualization of the Patulin Biosynthesis Pathway

The following diagram illustrates the proposed biosynthetic pathway of patulin.

Caption: Proposed biosynthetic pathway of patulin in fungi.

Experimental Protocols

The elucidation of the patulin biosynthetic pathway has relied on a combination of biochemical and molecular biology techniques. These protocols are directly applicable to the study of pintulin biosynthesis.

This method is used to confirm the function of a specific gene in the biosynthetic pathway.

Protocol:

-

Vector Construction: A gene replacement vector is constructed containing flanking regions of the target gene and a selectable marker (e.g., hygromycin resistance).

-

Fungal Transformation: Protoplasts of the patulin-producing fungus are prepared and transformed with the gene replacement vector using a method such as PEG-mediated transformation.

-

Selection of Transformants: Transformed fungi are selected on a medium containing the appropriate antibiotic.

-

Verification of Gene Deletion: Successful gene deletion is confirmed by PCR and Southern blot analysis.

-

Phenotypic Analysis: The gene knockout mutant is cultured under patulin-producing conditions, and the culture extract is analyzed by HPLC or LC-MS to confirm the absence of patulin and the accumulation of any biosynthetic intermediates.

-

Gene Complementation: The wild-type gene is reintroduced into the knockout mutant to restore patulin production, confirming the gene's function.

This technique is used to characterize the function of a specific enzyme in the pathway.

Protocol:

-

Gene Cloning: The gene of interest is amplified by PCR from the genomic DNA of the patulin-producing fungus and cloned into an expression vector suitable for a heterologous host (e.g., Saccharomyces cerevisiae or Aspergillus oryzae).

-

Host Transformation: The expression vector is transformed into the heterologous host.

-

Cultivation and Induction: The transformed host is cultured under conditions that induce the expression of the cloned gene.

-

Substrate Feeding: The putative substrate for the enzyme is added to the culture medium.

-

Metabolite Analysis: The culture extract is analyzed by HPLC or LC-MS to detect the product of the enzymatic reaction.

The following diagram outlines a typical workflow for analyzing the function of a gene in the patulin/pintulin biosynthetic pathway.

Caption: Experimental workflow for gene function analysis.

Regulation of Biosynthesis

The biosynthesis of patulin is regulated by various environmental factors, providing insights into potential strategies for controlling pintulin production.

-

Nitrogen Source: The level of nutrient nitrogen in the culture medium is a key determinant of patulin pathway expression.[3] Nitrogen-free media can induce the expression of pathway enzymes and patulin production.[3]

-

Manganese: This trace element is an essential requirement for patulin biosynthesis in P. griseofulvum, influencing the transcription of pathway genes.[3]

-

pH: The ambient pH can directly or indirectly influence the expression of genes involved in patulin biosynthesis.[4]

Conclusion and Future Directions

While the biosynthesis of pintulin has not been explicitly detailed, the extensive knowledge of the patulin pathway in various fungi provides a strong foundation for its investigation. The genes, enzymes, and regulatory mechanisms identified for patulin are likely to have orthologs in the pintulin pathway of Penicillium vulpinum. Future research should focus on sequencing the genome of P. vulpinum to identify the pintulin gene cluster. Subsequently, the application of the experimental protocols outlined in this guide, such as gene knockout and heterologous expression, will be crucial in elucidating the precise enzymatic steps leading to pintulin. A deeper understanding of this pathway could have significant implications for controlling the production of this mycotoxin and for the potential biotechnological applications of its biosynthetic enzymes.

References

- 1. A new isopatulin derivative pintulin produced by Penicillium vulpinum F-4148 taxonomy, isolation, physico-chemical properties, structure and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Biosynthesis and Toxicological Effects of Patulin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. iris.unito.it [iris.unito.it]

- 7. researchgate.net [researchgate.net]

- 8. Patulin biosynthesis: enzymatic and nonenzymatic transformations of the mycotoxin (E)-ascladiol - PMC [pmc.ncbi.nlm.nih.gov]

Following a comprehensive search for primary research articles concerning the discovery of a molecule or compound named "Pintulin," no relevant scientific literature or data could be identified. This suggests that "Pintulin" may be a fictional substance, a highly novel discovery not yet documented in publicly accessible research databases, or a potential misspelling of another compound.

Researchers, scientists, and drug development professionals are encouraged to verify the name and spelling of the compound of interest. If "Pintulin" is a placeholder or an internal codename, providing the correct chemical name, drug bank ID, or any associated publication details would be necessary to proceed with a thorough literature review and the creation of the requested technical guide.

Methodological & Application

Application Notes and Protocols: Isolation and Purification of Pintulin from Penicillium vulpinum

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pintulin is an isopatulin derivative discovered in the fermentation broth of Penicillium vulpinum F-4148.[1] This document provides a detailed protocol for the isolation and purification of pintulin from fungal culture, based on available scientific literature. The methodology covers fungal cultivation, extraction of the active metabolite from the fermentation broth, and subsequent purification steps. This guide is intended to provide a foundational procedure for researchers interested in obtaining pintulin for further study, including for the investigation of its potential biological activities.

Introduction

Pintulin is a secondary metabolite produced by the fungus Penicillium vulpinum.[1][2] As a derivative of isopatulin, it belongs to a class of polyketide lactones that have been investigated for various biological activities. The initial discovery of pintulin was part of a screening program for compounds with potential efficacy against tumor cell lines.[1] This protocol outlines the necessary steps to culture Penicillium vulpinum and isolate pintulin from the resulting fermentation broth.

Fungal Strain and Culture Conditions

The primary source of pintulin is Penicillium vulpinum F-4148.[1] Proper cultivation of this strain is critical for achieving a good yield of the target compound. The following table summarizes the recommended culture conditions, based on general practices for Penicillium species.

Table 1: Culture Conditions for Penicillium vulpinum F-4148

| Parameter | Recommended Condition | Notes |

| Culture Medium | Potato Dextrose Agar (PDA) for initial growth and maintenance. Potato Dextrose Broth (PDB) for liquid fermentation. | PDA is suitable for maintaining pure cultures. Liquid fermentation in PDB is necessary for scaling up production and subsequent extraction. |

| Incubation Temperature | 25°C | Optimal for the growth of many Penicillium species.[3] |

| Incubation Time | 5-7 days for agar plates; 7-14 days for liquid fermentation. | Incubation time may be optimized based on growth rate and pintulin production, which should be monitored. |

| Culture Conditions | Static or shaking culture for liquid fermentation. | Shaking (e.g., 120-150 rpm) can improve aeration and nutrient distribution, potentially increasing yield. |

| pH of Medium | Initial pH of 5.5-6.0 | The pH of the broth may change during fermentation. |

Experimental Protocol: Isolation and Purification of Pintulin

The following protocol details the steps for extracting and purifying pintulin from a liquid culture of Penicillium vulpinum.

Step 1: Fermentation of Penicillium vulpinum

-

Prepare Potato Dextrose Agar (PDA) plates and streak them with a pure culture of Penicillium vulpinum F-4148.

-

Incubate the plates at 25°C for 5-7 days, or until sufficient mycelial growth is observed.

-

Aseptically transfer a few agar plugs of the fungal mycelium into a flask containing sterile Potato Dextrose Broth (PDB).

-

Incubate the liquid culture at 25°C for 7-14 days, with or without shaking.

Step 2: Extraction of Pintulin from Fermentation Broth

-

After the incubation period, separate the fungal mycelium from the culture broth by filtration (e.g., using cheesecloth or vacuum filtration). The pintulin is expected to be in the liquid broth.[1]

-

Extract the filtered broth with an equal volume of a suitable organic solvent, such as ethyl acetate. This is a common solvent for extracting moderately polar metabolites.

-

Perform the extraction multiple times (e.g., 3 times) to ensure complete recovery of the compound.

-

Combine the organic extracts and dry them over anhydrous sodium sulfate to remove any residual water.

-

Concentrate the dried organic extract under reduced pressure using a rotary evaporator to obtain a crude extract.

Step 3: Purification of Pintulin

The crude extract will contain a mixture of compounds. Chromatographic techniques are necessary for the purification of pintulin.

-

Silica Gel Column Chromatography:

-

Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., methanol or chloroform).

-

Load the dissolved extract onto a silica gel column pre-equilibrated with a non-polar solvent (e.g., hexane).

-

Elute the column with a gradient of increasing polarity, for example, a hexane-ethyl acetate gradient, followed by a more polar solvent system like chloroform-methanol if necessary.

-

Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing pintulin.

-

-

Further Purification (if necessary):

-

Fractions containing impure pintulin can be pooled, concentrated, and subjected to further chromatographic steps, such as preparative High-Performance Liquid Chromatography (HPLC), until the desired purity is achieved.

-

Visualization of the Experimental Workflow

The following diagram illustrates the overall process of pintulin isolation and purification.

Caption: Workflow for the isolation and purification of pintulin.

Physicochemical Properties of Pintulin

The following table summarizes some of the known properties of pintulin.

Table 2: Physicochemical Properties of Pintulin

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₂O₅ | [2] |

| Molecular Weight | 260.24 g/mol | [2] |

| IUPAC Name | 6-[(3-hydroxyphenyl)methoxy]-4,6-dihydrofuro[3,2-c]pyran-2-one | [2] |

| Source Organism | Penicillium vulpinum | [1][2] |

Conclusion

This protocol provides a comprehensive framework for the isolation and purification of pintulin from Penicillium vulpinum. The successful implementation of these methods will enable researchers to obtain this compound for further investigation into its chemical and biological properties. As with any natural product isolation, optimization of culture conditions and purification strategies may be required to maximize the yield and purity of pintulin.

References

- 1. A new isopatulin derivative pintulin produced by Penicillium vulpinum F-4148 taxonomy, isolation, physico-chemical properties, structure and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pintulin | C14H12O5 | CID 9992742 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Application Notes and Protocols for Pintulin Production from Penicillium vulpinum

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the cultivation of Penicillium vulpinum and the subsequent production, extraction, and quantification of Pintulin. Pintulin, a derivative of isopatulin, has been identified from the fermentation broth of Penicillium vulpinum F-4148.[1] The following protocols are based on established methods for the culture of Penicillium species and the production of related secondary metabolites, such as patulin.[2][3][4][5][6]

I. Overview of Pintulin Production Workflow

The overall process for producing and isolating Pintulin involves the cultivation of Penicillium vulpinum, followed by the extraction and purification of the target compound from the fermentation broth.

Caption: High-level workflow for Pintulin production.

II. Culture Media and Conditions

The composition of the culture medium is a critical factor in promoting the growth of Penicillium vulpinum and inducing the production of secondary metabolites like Pintulin. Several media formulations are suitable for the cultivation of Penicillium species.[7][8][9][10]

Recommended Media Formulations

| Component | Yeast Extract Sucrose (YES) Medium (g/L) | Potato Dextrose (PD) Medium (g/L) | Czapek's Agar (CYA) (g/L) |

| Yeast Extract | 20 | - | 5.0 |

| Sucrose | 150 | - | 30.0 |

| Potato Infusion | - | from 200g potatoes | - |

| Dextrose (Glucose) | - | 20 | - |

| NaNO₃ | - | - | 3.0 |

| K₂HPO₄ | - | - | 1.0 |

| KCl | - | - | 0.5 |

| MgSO₄·7H₂O | - | - | 0.5 |

| FeSO₄·7H₂O | - | - | 0.01 |

| Agar | 15-20 (for solid) | 15-20 (for solid) | 15.0 |

| Distilled Water | to 1 L | to 1 L | to 1 L |

| pH | 5.5 - 6.0 | 5.6 ± 0.2 | 5.4 |

Optimal Growth Parameters

Optimal growth and secondary metabolite production are influenced by several environmental factors.

| Parameter | Optimal Range | Notes |

| Temperature | 24-28 °C | Growth is significantly slower at lower temperatures.[6][11][12] |

| pH | 4.0 - 6.0 | The initial pH of the medium should be adjusted accordingly.[11] |

| Aeration | Shaking (150-200 rpm) for liquid cultures | Adequate aeration is crucial for submerged fermentation. |

| Incubation Time | 7-21 days | Pintulin production may be highest in the late stationary phase.[6] |

| Light Conditions | Incubation in the dark | Many fungi exhibit altered secondary metabolism in response to light.[6] |

III. Experimental Protocols

Protocol 1: Culturing Penicillium vulpinum

-

Inoculum Preparation:

-

Prepare Potato Dextrose Agar (PDA) plates.

-

Inoculate the center of the PDA plates with a pure culture of Penicillium vulpinum.

-

Incubate at 25°C in the dark for 7-10 days, or until sufficient sporulation is observed.[5]

-

Harvest conidia by flooding the plate with sterile 0.05% Tween 20 solution and gently scraping the surface with a sterile loop.

-

Filter the spore suspension through sterile cheesecloth to remove mycelial fragments.

-

Adjust the spore concentration to 1 x 10⁶ conidia/mL using a hemocytometer.

-

-

Liquid Fermentation:

-

Prepare the desired liquid culture medium (e.g., Yeast Extract Sucrose broth).

-

Dispense the medium into flasks (e.g., 100 mL in 250 mL flasks).

-

Autoclave the medium and allow it to cool to room temperature.

-

Inoculate the liquid medium with the spore suspension to a final concentration of 1 x 10⁴ conidia/mL.

-

Incubate the flasks on a rotary shaker at 180 rpm and 25°C for 14-21 days in the dark.[6]

-

Caption: Protocol for culturing P. vulpinum.

Protocol 2: Extraction and Purification of Pintulin

-

Separation:

-

After incubation, separate the fungal mycelium from the culture broth by vacuum filtration or centrifugation (e.g., 8,000 x g for 15 minutes).

-

-

Extraction:

-

Extract the cell-free supernatant three times with an equal volume of ethyl acetate in a separatory funnel.

-

Pool the organic layers and dry them over anhydrous sodium sulfate.

-

Evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.

-

-

Purification:

-

Redissolve the crude extract in a minimal amount of a suitable solvent (e.g., methanol).

-

Perform column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.

-

Collect fractions and monitor by Thin Layer Chromatography (TLC) for the presence of Pintulin.

-

Pool the fractions containing pure Pintulin and evaporate the solvent.

-

Caption: Protocol for Pintulin extraction.

IV. Pintulin Biosynthesis Pathway (Hypothesized)

Pintulin is an isopatulin derivative, suggesting its biosynthesis likely shares early steps with the well-characterized patulin pathway.[1][13] The pathway is initiated by a polyketide synthase (PKS).

Caption: Hypothesized Pintulin biosynthesis pathway.

V. Quantification of Pintulin

High-Performance Liquid Chromatography (HPLC) is the recommended method for the quantification of Pintulin.

HPLC Parameters

| Parameter | Condition |

| Column | C18 column (e.g., 5 µm, 250 x 4.6 mm)[5] |

| Mobile Phase | Isocratic elution with a mixture of water and acetonitrile (e.g., 90:10, v/v)[5] |

| Flow Rate | 1.0 mL/min[5] |

| Detection | UV detector at 276 nm[5] |

| Injection Volume | 10-20 µL |

| Column Temperature | 25 °C[5] |

A standard curve should be prepared using purified Pintulin of known concentrations to accurately quantify the compound in the extracts.

Disclaimer: These protocols are intended as a guide and may require optimization for specific strains of Penicillium vulpinum and laboratory conditions. It is recommended to conduct small-scale pilot experiments to determine the optimal parameters for Pintulin production.

References

- 1. A new isopatulin derivative pintulin produced by Penicillium vulpinum F-4148 taxonomy, isolation, physico-chemical properties, structure and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Induction and Quantification of Patulin Production in Penicillium Species - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effect of the incubation conditions on the production of patulin by Penicillium griseofulvum isolated from wheat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. CN104962480A - Culture medium used for separating penicillium - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. Penicillin production by wild isolates of Penicillium chrysogenum in Pakistan - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scispace.com [scispace.com]

- 11. A study on the physicochemical parameters for Penicillium expansum growth and patulin production: effect of temperature, pH, and water activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Dissection of patulin biosynthesis, spatial control and regulation mechanism in Penicillium expansum - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Quantification of Pintulin in Biological Samples

For Researchers, Scientists, and Drug Development Professionals

Introduction to Pintulin

Pintulin is a recently identified isopatulin derivative, classified as a polyketide.[1] It is a secondary metabolite produced by the fungus Penicillium vulpinum.[2][3] As a newly discovered compound, specific data on its biological effects, signaling pathways, and established methods for its quantification in biological matrices are not yet available in scientific literature. However, due to its structural similarity to patulin, a well-studied mycotoxin, it is plausible that Pintulin may exhibit similar biological activities and toxicological properties.[4][5] Patulin is known to exert its toxicity by reacting with sulfhydryl groups of proteins and inducing oxidative stress.[4][6] This document provides detailed protocols and application notes for the hypothetical quantification of Pintulin in biological samples, based on established methods for other mycotoxins, and discusses its potential biological impact by drawing parallels with patulin.

Quantification of Pintulin in Biological Samples

The accurate quantification of Pintulin in biological samples such as plasma and tissue is crucial for toxicological studies and drug development. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and specific quantification of small molecules like mycotoxins in complex biological matrices.[7][8]

Table 1: Hypothetical Quantitative Data for Pintulin in Rat Plasma

| Sample ID | Treatment Group | Time Point (hours) | Pintulin Concentration (ng/mL) |

| P001 | Control | 0 | Not Detected |

| P002 | Control | 24 | Not Detected |

| P003 | Low Dose (1 mg/kg) | 2 | 15.2 |

| P004 | Low Dose (1 mg/kg) | 8 | 5.8 |

| P005 | High Dose (10 mg/kg) | 2 | 128.7 |

| P006 | High Dose (10 mg/kg) | 8 | 45.3 |

Table 2: Hypothetical Quantitative Data for Pintulin in Rat Liver Tissue

| Sample ID | Treatment Group | Time Point (hours) | Pintulin Concentration (ng/g tissue) |

| T001 | Control | 24 | Not Detected |

| T002 | Low Dose (1 mg/kg) | 24 | 25.6 |

| T003 | High Dose (10 mg/kg) | 24 | 210.1 |

Experimental Protocols

Protocol 1: Quantification of Pintulin in Plasma by LC-MS/MS

This protocol describes a method for the extraction and quantification of Pintulin from plasma samples.

1. Sample Preparation (Protein Precipitation) [9]

-

Thaw frozen plasma samples on ice.

-

To 100 µL of plasma in a microcentrifuge tube, add 10 µL of an internal standard solution (e.g., a stable isotope-labeled Pintulin).

-

Add 300 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a new tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90% water with 0.1% formic acid, 10% acetonitrile).

-

Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Analysis

-

Liquid Chromatography (LC):

-

Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A suitable gradient to separate Pintulin from matrix components (e.g., 10% B to 95% B over 5 minutes).

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode (to be optimized for Pintulin).

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Specific precursor-to-product ion transitions for Pintulin and the internal standard must be determined by direct infusion of the compounds.

-

Protocol 2: Quantification of Pintulin in Tissue by LC-MS/MS

This protocol outlines a method for the extraction and quantification of Pintulin from tissue samples.[10]

1. Sample Preparation (Homogenization and Extraction) [11][12]

-

Accurately weigh approximately 100 mg of frozen tissue.

-

Add 500 µL of ice-cold homogenization solvent (e.g., acetonitrile/water, 80/20 v/v) and an internal standard.

-

Homogenize the tissue using a bead beater or ultrasonic homogenizer until a uniform suspension is achieved.

-

Centrifuge the homogenate at 14,000 rpm for 15 minutes at 4°C.

-

Collect the supernatant.

-

Proceed with evaporation, reconstitution, and analysis as described in Protocol 1, steps 1.7-1.9.

Visualizations

Caption: Workflow for Pintulin quantification.

Potential Signaling Pathways Affected by Pintulin

Given that Pintulin is an isopatulin derivative, it may modulate similar intracellular signaling pathways as patulin. Patulin has been shown to activate stress-activated protein kinase pathways, such as p38 and JNK (c-Jun N-terminal kinase), which are involved in cellular responses to stress, inflammation, and apoptosis.[13]

Caption: Potential Pintulin-induced signaling.

References

- 1. Patulin - Wikipedia [en.wikipedia.org]

- 2. [Mycotoxins from the fungi Penicillium vulpinum (Cooke & Massee) Seifert & Samson] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A new isopatulin derivative pintulin produced by Penicillium vulpinum F-4148 taxonomy, isolation, physico-chemical properties, structure and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Toxicological effects of patulin mycotoxin on the mammalian system: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biosynthesis and Toxicological Effects of Patulin [mdpi.com]

- 6. toxicological-effects-of-patulin-mycotoxin-on-the-mammalian-system-an-overview - Ask this paper | Bohrium [bohrium.com]

- 7. mycotoxinsite.com [mycotoxinsite.com]

- 8. lcms.cz [lcms.cz]

- 9. spectroscopyeurope.com [spectroscopyeurope.com]

- 10. A review of sample preparation methods for quantitation of small-molecule analytes in brain tissue by liquid chromatography tandem mass spectrometry (LC-MS/MS) - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 11. Quantification of Small Molecule Drugs in Biological Tissue Sections by Imaging Mass Spectrometry Using Surrogate Tissue-Based Calibration Standards - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. academic.oup.com [academic.oup.com]

Preparing Pintulin for In Vitro Experiments: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pintulin, an isopatulin derivative isolated from the fungus Penicillium vulpinum, has been identified as a compound with potential biological activity.[1] This document provides a comprehensive guide for researchers initiating in vitro studies with Pintulin. Due to the limited availability of specific data on Pintulin's mechanism of action, this guide presents a series of proposed experimental protocols and starting points for investigation, based on the activities of the closely related mycotoxin, Patulin, which is also produced by Penicillium vulpinum.[2][3] The provided protocols for cell viability, Western blotting, and kinase assays are foundational methods for characterizing the biological effects of a novel compound like Pintulin.

Introduction to Pintulin

Pintulin is a secondary metabolite produced by the fungus Penicillium vulpinum.[1] Its chemical structure, C14H12O5, is known, and it is classified as an isopatulin derivative.[4] Initial screenings have suggested that Pintulin exhibits weak activity against tumor cell lines, indicating its potential as a subject for further cancer research.[1] Given its origin from Penicillium vulpinum, which also produces the mycotoxin Patulin, it is plausible that Pintulin may share some biological targets or signaling pathway interactions. Patulin has been shown to exhibit antiproliferative, pro-apoptotic, and anti-migration effects on human lung adenocarcinoma cells and to inhibit the NF-κB and Wnt signaling pathways.[2][5] Therefore, a logical starting point for investigating Pintulin's in vitro effects is to explore similar cellular processes and signaling cascades.

Proposed Research Workflow

The following workflow is a recommended approach for the initial in vitro characterization of Pintulin.

Quantitative Data Summary (Hypothetical)

Due to the absence of published quantitative data for Pintulin, the following table is presented as a template for data presentation. It includes data for the related compound Patulin as a reference.

| Compound | Cell Line | Assay Type | IC50 Value (µM) | Reference |

| Pintulin | A549 | MTT | Data to be determined | - |

| Pintulin | HEK293 | MTT | Data to be determined | - |

| Pintulin | HeLa | MTT | Data to be determined | - |

| Patulin | A549 | SRB | 8.8 | [5] |

Experimental Protocols

Preparation of Pintulin Stock Solution

-

Reconstitution: Based on its chemical structure, Pintulin is predicted to be soluble in organic solvents such as dimethyl sulfoxide (DMSO). To prepare a high-concentration stock solution (e.g., 10 mM), dissolve a known weight of Pintulin in an appropriate volume of sterile DMSO.

-

Aliquotting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.

-

Working Solutions: When ready to use, thaw an aliquot of the stock solution and dilute it to the desired final concentrations using sterile cell culture medium. It is crucial to ensure that the final concentration of DMSO in the cell culture does not exceed a level that affects cell viability (typically ≤ 0.1%).

Cell Viability Assay (MTT Protocol)

This protocol is designed to determine the cytotoxic or cytostatic effects of Pintulin on cultured cells.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of Pintulin in complete culture medium. Remove the medium from the wells and add 100 µL of the Pintulin dilutions. Include wells with medium and DMSO as a vehicle control and wells with medium only as a blank.

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.

-

MTT Addition: After the incubation period, add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.[6]

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

-